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molecular formula C14H25NO B8503242 2-Ethyl-2,5-dimethyl-1-azaspiro[5.5]undecan-4-one CAS No. 61683-60-1

2-Ethyl-2,5-dimethyl-1-azaspiro[5.5]undecan-4-one

Cat. No. B8503242
M. Wt: 223.35 g/mol
InChI Key: PNLAVANLCLGUJB-UHFFFAOYSA-N
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Patent
US04075165

Procedure details

11.1 g of the 2,4-diethyl-4-methyl-1,5-diazaspiro[5.5]-undec-1-ene thus obtained and 2.5 g of ammonium bromide were dissolved in 70 ml of methanol. 45 ml of water were added to the solution, with stirring. The mixture was then stirred at room temperature for 8 hours. Methanol was removed by evaporation under reduced pressure and the residue was then distilled under reduced pressure, giving 7.4 g of the title product, bp 119° - 122° C/1.5 mmHg.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two
Name
Quantity
45 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH2:8][C:7]([CH2:10][CH3:11])([CH3:9])[NH:6][C:5]2([CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)N=1)[CH3:2].[Br-].[NH4+].[OH2:19]>CO>[CH2:10]([C:7]1([CH3:9])[CH2:8][C:3](=[O:19])[CH:1]([CH3:2])[C:5]2([CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)[NH:6]1)[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
11.1 g
Type
reactant
Smiles
C(C)C1=NC2(NC(C1)(C)CC)CCCCC2
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
[Br-].[NH4+]
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
45 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was then stirred at room temperature for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
Methanol was removed by evaporation under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was then distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)C1(NC2(C(C(C1)=O)C)CCCCC2)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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